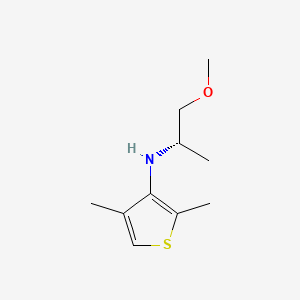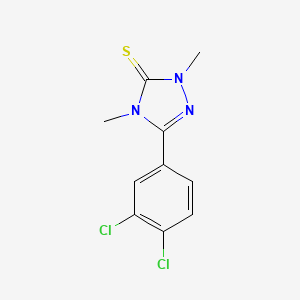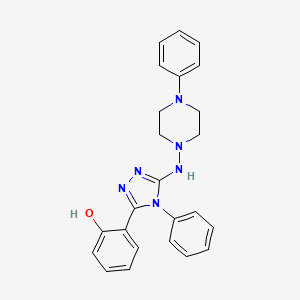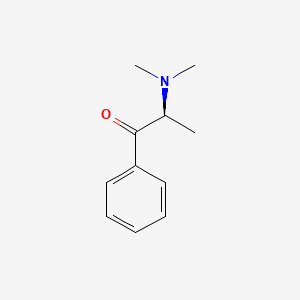![molecular formula C42H61AlO16+2 B12723293 aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate CAS No. 56271-77-3](/img/structure/B12723293.png)
aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate” is a complex organic molecule. This compound features multiple chiral centers, carboxyl groups, and hydroxyl groups, making it a highly functionalized molecule. The presence of aluminum suggests it may have unique properties or applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would likely involve multiple steps, including protection and deprotection of functional groups, stereoselective reactions to establish the chiral centers, and coupling reactions to assemble the larger structure. Specific reaction conditions would depend on the exact synthetic route chosen, but might include:
Protection/Deprotection: Using protecting groups like TBDMS or Boc to protect sensitive functional groups during intermediate steps.
Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry at each chiral center.
Coupling Reactions: Using reagents like EDCI or DCC for amide bond formation, or palladium-catalyzed coupling reactions for carbon-carbon bond formation.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize cost. This might involve:
Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and scalability.
Biocatalysis: Employing enzymes to catalyze specific steps with high stereoselectivity.
Automated Synthesis: Utilizing automated synthesizers to streamline the production process.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like NaBH4 or LiAlH4.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like SOCl2 or PBr3.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: SOCl2, PBr3, TsCl
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides, tosylates
科学的研究の応用
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be used to study enzyme interactions or as a probe to investigate biochemical pathways.
Medicine
In medicine, the compound could have potential as a drug candidate or as a diagnostic tool.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In a chemical context, it might act as a catalyst, facilitating specific reactions.
類似化合物との比較
Similar Compounds
Aluminum complexes: Other aluminum-containing compounds with similar structures.
Polysaccharides: Compounds with multiple sugar units and similar functional groups.
Steroids: Compounds with a similar polycyclic structure.
Uniqueness
The unique combination of aluminum with a highly functionalized organic structure sets this compound apart from others. Its multiple chiral centers and functional groups provide a wide range of potential reactivity and applications.
特性
CAS番号 |
56271-77-3 |
|---|---|
分子式 |
C42H61AlO16+2 |
分子量 |
848.9 g/mol |
IUPAC名 |
aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C42H62O16.Al/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/q;+3/p-1/t19?,21-,22?,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38?,39-,40?,41+,42?;/m0./s1 |
InChIキー |
LQWRKUUNIYSHFL-MKKGFZMDSA-M |
異性体SMILES |
C[C@@]1(CCC2(CC[C@@]3(C(=CC(=O)[C@H]4C3(CC[C@@H]5C4(CCC(C5(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)C)C2C1)C)C)C(=O)[O-].[Al+3] |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



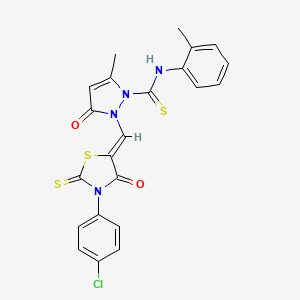

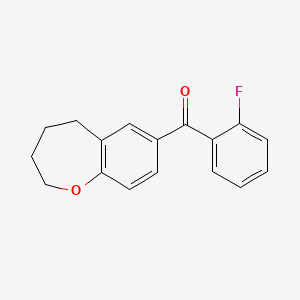

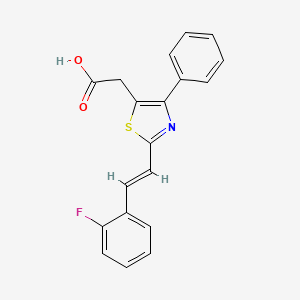
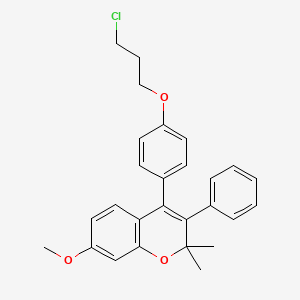


![9-(2-chlorophenyl)-3-methyl-N-quinolin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12723243.png)
